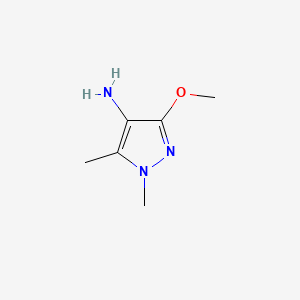

3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-methoxy-1,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C6H11N3O/c1-4-5(7)6(10-3)8-9(4)2/h7H2,1-3H3 |

InChI Key |

OANNGOSSNLIIIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)OC)N |

Origin of Product |

United States |

General Overview of Pyrazole Chemistry and Its Heterocyclic Significance

Pyrazole (B372694) is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. nih.gov This structural arrangement, with one pyrrole-like nitrogen atom (a hydrogen bond donor) and one pyridine-like nitrogen atom (a hydrogen bond acceptor), imparts a unique combination of chemical properties. nih.gov The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that appears in a disproportionately high number of biologically active compounds. mdpi.com

The significance of pyrazole chemistry is underscored by its presence in numerous commercially successful pharmaceuticals. Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and the appetite suppressant rimonabant. mdpi.com The versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic rings, like benzene, offering the potential to improve a molecule's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability. nih.gov

The synthesis of the pyrazole nucleus is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov This accessibility allows for the creation of a diverse library of substituted pyrazoles for screening and development. The aromatic nature of the ring system also permits further functionalization, typically via electrophilic substitution at the C4 position.

Structural Characteristics and Chemical Importance of Aminopyrazole Frameworks

The introduction of an amino group onto the pyrazole (B372694) ring creates an aminopyrazole, a framework of particular importance in drug discovery. nih.gov Aminopyrazoles are categorized based on the position of the amino group (3-amino, 4-amino, or 5-amino), as this positioning significantly influences the molecule's electronic properties and three-dimensional shape, and thus its biological activity. nih.gov

The 4-aminopyrazole scaffold, as seen in 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine, has been investigated for a range of biological activities, including anticonvulsant and antioxidant properties. nih.gov The amino group is a key functional handle, acting as a hydrogen bond donor and a nucleophilic center. This makes 4-aminopyrazoles valuable synthetic intermediates or building blocks for the construction of more complex, often fused, heterocyclic systems, such as pyrazolo[3,4-b]pyridines. rsc.org

In the context of medicinal chemistry, the aminopyrazole moiety can act as a crucial pharmacophore, responsible for key binding interactions with biological targets like protein kinases. mdpi.com For instance, the 3-aminopyrazole (B16455) scaffold is a well-established adenine-mimetic and is found in kinase inhibitors like tozasertib. mdpi.com While 4-aminopyrazoles have been explored to a lesser extent for kinase inhibition compared to their 3- and 5-amino isomers, their structural uniqueness continues to make them attractive targets for investigation. nih.gov

Rationale for Comprehensive Academic Inquiry into 3 Methoxy 1,5 Dimethyl 1h Pyrazol 4 Amine

The specific substitution pattern of 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine provides a clear rationale for its investigation in academic and drug discovery research. The molecule is a logical combination of three well-regarded structural motifs in medicinal chemistry: the 4-aminopyrazole core, N-methylation, and a methoxy (B1213986) substituent.

The 4-Aminopyrazole Core : As established, this framework is a valuable starting point for exploring biological activity and serves as a versatile building block for more complex molecules. nih.govrsc.org

N-Methylation : The methylation at the N1 position of the pyrazole (B372694) ring is a critical design element. It removes the possibility of tautomerism and eliminates the hydrogen-bond donating capability of the ring nitrogen. This modification can significantly impact a molecule's binding affinity, membrane permeability, and metabolic stability. The selective N-methylation of pyrazoles is a persistent challenge in synthetic chemistry, making the study of specific N-methyl isomers like this one an important area of research. acs.orgresearcher.life

Methoxy and Methyl Substituents : The methoxy group at the C3 position and the methyl group at the C5 position are known to influence a compound's lipophilicity and electronic properties. The oxygen of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with a biological target. nih.gov These substitutions fine-tune the molecule's properties, distinguishing it from other aminopyrazoles and allowing for a systematic exploration of structure-activity relationships (SAR).

Therefore, the comprehensive academic inquiry into this compound is driven by the principle of exploring chemical space around a privileged scaffold. By synthesizing and characterizing this specific combination of functional groups, researchers can systematically investigate how these modifications modulate the biological and physical properties of the aminopyrazole framework.

Below are the physicochemical properties identified for the compound.

| Property | Value |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Predicted XlogP | 0.3 |

| InChI Key | OANNGOSSNLIIIV-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)OC)N |

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. uni.lu

While specific experimental spectral data for this compound is not available in the reviewed literature, the following table provides representative NMR data for a related, well-characterized substituted aminopyrazole, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, to illustrate typical spectral features.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H-NMR | 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2 Hz, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Hₘ), 7.30 (d, J = 8.4 Hz, 2H, Hₒ) |

| ¹³C-NMR | 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Cₘ), 129.4 (2CH, Cₒ), 130.9 (Cq, Cᵢ), 148.1 (Cq, C-5), 159.3 (Cq, Cₚ), 160.7 (Cq, C-3) |

Table 2: Representative ¹H and ¹³C NMR spectral data for a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, in CDCl₃. This data is provided for illustrative purposes. mdpi.com

Scope and Objectives of Research in the Field of Methoxy Dimethyl Pyrazol 4 Amines

Established Synthetic Routes and Reaction Mechanisms

The construction of the this compound scaffold can be approached through several established synthetic strategies. These routes often involve the initial formation of the pyrazole (B372694) core, followed by functionalization to introduce the 4-amino group.

Condensation Reactions Leading to Pyrazole-4-amine Derivatives

A foundational approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the target molecule, this would typically involve a precursor that can be converted to the 3-methoxy-1,5-dimethylpyrazole core. A plausible and widely utilized pathway to 4-aminopyrazoles commences with the nitration of a pre-formed pyrazole ring, followed by the reduction of the nitro group. mdpi.comresearchgate.net

The synthesis can be envisioned as follows:

Formation of the Pyrazole Core: The initial step would be the synthesis of 1,5-dimethyl-3-methoxypyrazole. While direct synthesis might be challenging, a common route involves the methylation of a corresponding pyrazol-3-one, followed by O-methylation.

Nitration at C4: The resulting 1,5-dimethyl-3-methoxypyrazole can then undergo electrophilic nitration. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack. nih.gov The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. nih.gov This would yield 3-methoxy-1,5-dimethyl-4-nitro-1H-pyrazole. The synthesis of a related compound, 3-methoxy-4-nitro-1H-pyrazole, has been documented, indicating the feasibility of this step. chemicalbook.com

Reduction of the Nitro Group: The final step is the reduction of the 4-nitro group to the desired 4-amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride (SnCl2) in hydrochloric acid. researchgate.net

A related synthesis of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one is well-documented, where the 4-amino group is introduced via nitrosation followed by reduction, or through coupling with diazonium salts and subsequent reduction, showcasing the amenability of the pyrazole C4 position to amination. nih.govresearchgate.netnih.gov

Reductive Amination Protocols in Pyrazole Synthesis

Reductive amination is a powerful method for the formation of C-N bonds and can be applied to the synthesis of N-substituted aminopyrazoles. While not a direct route to primary amines like the target compound, it is a crucial method for further functionalization. A one-pot, two-step synthesis of a substituted pyrazol-5-amine has been reported, involving a solvent-free condensation of a 5-aminopyrazole with an aldehyde to form an imine, which is then reduced in situ. mdpi.com This highlights the utility of reductive amination in the context of pyrazole chemistry, which could be adapted for the synthesis of derivatives of the target compound.

Nucleophilic Substitution Approaches for Functionalized Pyrazoles

Nucleophilic aromatic substitution (SNA) on a pre-functionalized pyrazole ring offers another synthetic avenue. This approach would typically involve the displacement of a leaving group, such as a halogen, at the C4 position by an amine or an ammonia (B1221849) equivalent. The synthesis of 4-aminopyrazoles via nucleophilic substitution of a 4-halopyrazole can be challenging due to the electron-rich nature of the pyrazole ring. However, the presence of electron-withdrawing groups can facilitate such reactions.

Palladium-Catalyzed Coupling Reactions in Pyrazole Functionalization

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of arylamines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of 4-aminopyrazoles from 4-halopyrazoles. nih.govresearchgate.net

The general scheme involves the reaction of a 4-halo-3-methoxy-1,5-dimethyl-1H-pyrazole with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govorganic-chemistry.org While this method is highly effective for a wide range of amines, the direct coupling with ammonia to form a primary amine can be challenging. However, ammonia surrogates or subsequent deprotection steps can be utilized.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Piperidine | Pd(dba)2 | tBuDavePhos | tBuOK | Xylene | 160 | 60 |

| 2 | Morpholine | Pd(dba)2 | tBuDavePhos | tBuOK | Xylene | 160 | 67 |

| 3 | Pyrrolidine | Pd(dba)2 | tBuDavePhos | tBuOK | Xylene | 160 | 7 |

Data from a study on the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines, illustrating the feasibility of C4 amination on the pyrazole ring. nih.gov

Investigation of Catalyst Systems in Aminopyrazole Synthesis

The choice of catalyst is paramount in many of the synthetic routes to aminopyrazoles. In palladium-catalyzed reactions, the development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. Ligands such as tBuDavePhos have shown good efficacy in the amination of 4-halopyrazoles. nih.gov Copper-catalyzed C-N coupling reactions have also been explored as an alternative, particularly for alkylamines. nih.gov

For reductions of nitropyrazoles, a range of catalysts can be employed. Catalytic hydrogenation is often preferred for its clean reaction profile, with palladium, platinum, and nickel catalysts being common choices. The selection of the catalyst and reaction conditions can be critical to avoid side reactions and ensure high yields.

Green Chemistry Principles and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For the synthesis of pyrazole derivatives, several green strategies have been explored. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts.

For instance, the synthesis of some pyrazole derivatives has been achieved in aqueous media, which is an environmentally benign solvent. rsc.org Microwave irradiation has been shown to accelerate the synthesis of pyrazole-based scaffolds. rsc.org The development of solid-supported or recyclable catalysts is another key area of green chemistry research that is applicable to the synthesis of aminopyrazoles.

Synthetic Methodologies and Reaction Pathways for this compound

A plausible and widely applicable synthetic route to this compound is conceptualized through a three-stage process. This methodology leverages established principles of pyrazole chemistry, including cyclization, electrophilic substitution, and reduction reactions.

Stage 1: Synthesis of the Precursor, 1,5-dimethyl-1H-pyrazol-3-ol

The synthesis initiates with the construction of the pyrazole ring. A well-established method for this is the condensation reaction between a β-ketoester and a hydrazine derivative. Specifically, the reaction of ethyl acetoacetate (B1235776) with methylhydrazine leads to the formation of 1,5-dimethyl-1H-pyrazol-3-ol. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) and may be facilitated by the presence of a basic or acidic catalyst to promote cyclization.

Stage 2: Methylation of the Hydroxyl Group to Yield 3-Methoxy-1,5-dimethyl-1H-pyrazole

Following the formation of the pyrazol-3-ol, the next step involves the methylation of the hydroxyl group to introduce the desired methoxy (B1213986) substituent. This can be achieved using a variety of methylating agents. Common reagents for this transformation include dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. The choice of solvent and reaction temperature is critical to ensure complete methylation and minimize side reactions.

Stage 3: Nitration of 3-Methoxy-1,5-dimethyl-1H-pyrazole

The introduction of the nitro group at the 4-position of the pyrazole ring is a key step. This is typically accomplished through electrophilic nitration. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is highly regioselective, with the electron-donating nature of the methoxy and methyl groups directing the nitration to the C4 position. The reaction temperature must be carefully controlled to prevent over-nitration or degradation of the starting material. For instance, the nitration of 3,5-dimethylpyrazole (B48361) has been shown to yield 3,5-dimethyl-4-nitropyrazole in good yields.

Stage 4: Reduction of the Nitro Group to Afford this compound

The final step in the synthetic sequence is the reduction of the 4-nitro group to the corresponding 4-amino group. Several methods are available for this transformation. Catalytic hydrogenation is a widely used and efficient method, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reduction methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid, or other reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimization of the Nitration Step:

| Parameter | Condition A | Condition B | Condition C | Observed Yield | Remarks |

|---|---|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:2) | HNO₃/H₂SO₄ (1:1) | Fuming HNO₃ | Variable | Ratio of acids affects nitrating strength. |

| Temperature | 0-5 °C | 25 °C (Room Temp) | -10 °C | Yield generally higher at lower temperatures | Minimizes side reactions and degradation. |

| Reaction Time | 1-2 hours | 4-6 hours | 30 minutes | Optimal time depends on temperature and substrate reactivity | Monitored by TLC to ensure completion. |

Optimization of the Reduction Step:

The reduction of the 4-nitro group to the 4-amino group is another stage where optimization is key to achieving a high yield of the final product. The choice of catalyst, solvent, hydrogen pressure, and temperature for catalytic hydrogenation can all be fine-tuned. For other reduction methods, the stoichiometry of the reducing agent and the reaction conditions are important factors. The optimization of the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a similar transformation, has been extensively studied and provides valuable insights.

| Parameter | Condition A (Catalytic Hydrogenation) | Condition B (Metal/Acid) | Condition C (Catalytic Transfer Hydrogenation) | Observed Yield | Remarks |

|---|---|---|---|---|---|

| Reducing Agent/Catalyst | H₂, Pd/C (5 mol%) | Sn, conc. HCl | HCOONH₄, Pd/C | High yields often achieved with catalytic hydrogenation | Choice depends on functional group tolerance and scalability. |

| Solvent | Methanol or Ethanol | Ethanol/Water | Methanol | Solvent choice can affect reaction rate and catalyst activity | Protic solvents are commonly used. |

| Temperature | Room Temperature | Reflux | Room Temperature to 40 °C | Milder conditions are generally preferred | Higher temperatures may be needed for less reactive substrates. |

| Pressure (for Hydrogenation) | 1-3 atm | N/A | N/A | Higher pressure can increase reaction rate | Atmospheric pressure is often sufficient. |

By systematically investigating and optimizing these reaction conditions, a robust and efficient synthetic route to this compound can be established, ensuring high yields and purity of this valuable chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Analysisresearchgate.netnanobioletters.comnih.govresearchgate.netresearchgate.netmdpi.comsci-hub.stnih.gov

One-dimensional NMR provides foundational information about the chemical environment, connectivity, and number of different types of nuclei within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The N-methyl group at position 1 (N1-CH₃) and the C-methyl group at position 5 (C5-CH₃) would likely appear as sharp singlets. The methoxy protons (O-CH₃) would also produce a singlet. The amine group (-NH₂) protons may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the two methyl carbons (N1-CH₃ and C5-CH₃), the methoxy carbon (O-CH₃), and the three pyrazole ring carbons (C3, C4, and C5). The chemical shifts of the ring carbons are particularly informative about the electronic environment within the heterocyclic system. nih.govresearchgate.net For instance, the carbon atom at position 4 (C4), being attached to the electron-donating amino group, is expected to be significantly shielded. mdpi.comresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic structure of nitrogen-containing compounds. nih.gov For this pyrazole derivative, two distinct ¹⁵N signals would be expected for the two nitrogen atoms in the pyrazole ring (N1 and N2) and one for the exocyclic amine group (-NH₂). The "pyridine-like" N2 atom is typically more deshielded compared to the "pyrrole-like" N1 atom, which is substituted with a methyl group. mdpi.com The chemical shift of the amino nitrogen would provide further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on typical shifts for substituted pyrazoles.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.5 - 3.7 | 34 - 36 |

| C5-CH₃ | 2.1 - 2.3 | 11 - 13 |

| O-CH₃ | 3.8 - 4.0 | 55 - 58 |

| NH₂ | 3.0 - 5.0 (broad) | N/A |

| C3 | N/A | 158 - 162 |

| C4 | N/A | 115 - 120 |

| C5 | N/A | 140 - 145 |

Two-Dimensional NMR Techniques (COSY, TOCSY, HMBC, H2BC, LR-HSQMBC, NOESY, 1,1-ADEQUATE)nih.govresearchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear correlation techniques are used to establish proton-proton coupling networks. While the target molecule has few coupled protons, these techniques would be invaluable for analogs with more complex substituent patterns, confirming the connectivity of adjacent protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical to unambiguously assign the quaternary carbons of the pyrazole ring. For example, correlations would be expected from the N1-CH₃ protons to C5 and the C3-methoxy carbon, and from the C5-CH₃ protons to C4 and N1. mdpi.comresearchgate.net

H2BC (Heteronuclear 2-Bond Correlation): This technique is complementary to HMBC, as it selectively shows correlations between protons and carbons that are two bonds away, aiding in the differentiation of 2-bond and 3-bond correlations in HMBC spectra. researchgate.net

LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation): This is an alternative to HMBC for detecting long-range proton-carbon correlations and can be particularly useful for complex structures.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is useful for determining stereochemistry and conformation. For the target compound, NOESY could show correlations between the N1-methyl protons and the C5-methyl protons, confirming their spatial proximity on the pyrazole ring. mdpi.commdpi.com

1,1-ADEQUATE: This experiment is used to trace out the carbon skeleton by observing direct one-bond carbon-carbon correlations (¹Jcc). Although challenging due to the low natural abundance of ¹³C, it provides definitive evidence of C-C connectivity, for example, between the C4 and C5 atoms of the pyrazole ring. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopyresearchgate.netnanobioletters.comnih.govresearchgate.netresearchgate.netmdpi.comsci-hub.stnih.govrsc.orgrsc.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique molecular fingerprint. For this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl groups will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. mdpi.com The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ and 1030 cm⁻¹. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N / C=C Stretch | 1500 - 1650 |

| Methoxy (C-O) | Asymmetric Stretch | ~1250 |

| Methoxy (C-O) | Symmetric Stretch | ~1030 |

Raman Spectroscopy for Molecular Vibrationsresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrations that result in a change in polarizability are Raman active. Water is a weak Raman scatterer, which can be an advantage for aqueous samples. acs.org Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyrazole ring, which may be weak or absent in the IR spectrum. The C-C and C-N stretching modes within the heterocyclic ring would provide characteristic signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C₆H₁₁N₃O, corresponding to a monoisotopic mass of approximately 141.09 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 141.

The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents. researchgate.net Common fragmentation pathways for N-methyl pyrazoles involve the loss of a hydrogen radical from the methyl group. researchgate.net For the target compound, characteristic fragmentation could involve:

Loss of a methyl radical (•CH₃) from the methoxy or N-methyl group.

Cleavage of the methoxy group, potentially leading to the loss of a formaldehyde (B43269) molecule (CH₂O).

Ring cleavage of the pyrazole nucleus, a common feature in the mass spectra of nitrogen heterocycles, leading to smaller, stable fragments. Analysis of these fragments can help confirm the substitution pattern on the ring. nih.gov

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, providing valuable information about its structure. For this compound, the EIMS spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the pyrazole ring and its substituents.

While a specific EIMS spectrum for this compound is not available, the fragmentation of analogous pyrazole structures has been studied. The fragmentation pathways are influenced by the substituents on the pyrazole ring. For instance, the loss of a methyl group (CH₃), a methoxy group (OCH₃), or the amino group (NH₂) and subsequent ring fissions are common fragmentation pathways observed in substituted pyrazoles.

Table 1: Postulated EIMS Fragmentation for this compound

| Fragment Ion | Postulated Structure/Loss |

| M⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-31]⁺ | Loss of a methoxy radical (•OCH₃) |

| [M-42]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from ring cleavage |

| [M-56]⁺ | Loss of methyl isocyanate (CH₃NCO) |

This table represents theoretical fragmentation patterns and is not based on experimental data for the title compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is a crucial step in the confirmation of a newly synthesized compound's identity. For this compound (C₆H₁₁N₃O), HRMS would be expected to yield a highly accurate mass measurement.

Although no specific HRMS data for the title compound was found, studies on other pyrazole derivatives demonstrate the utility of this technique. For example, HRMS analysis of novel pyrazole derivatives has been used to confirm their elemental composition with high accuracy, often with errors in the low ppm range.

Table 2: Theoretical HRMS Data for this compound

| Ion Species | Calculated Exact Mass |

| [M+H]⁺ | 142.0975 |

| [M+Na]⁺ | 164.0794 |

| [M+K]⁺ | 180.0533 |

This table is based on theoretical calculations for the elemental formula C₆H₁₁N₃O.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. The retention time (RT) in GC is a characteristic property of a compound under a specific set of chromatographic conditions.

Specific GC-MS analysis data for this compound is not available in the reviewed literature. However, the analysis of other substituted pyrazoles by GC-MS is well-documented. The retention time of the title compound would depend on factors such as the column stationary phase, temperature program, and carrier gas flow rate. Given its polarity, derivatization might be necessary to improve its chromatographic behavior and prevent peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. A study on novel 5-amino pyrazole derivatives utilized LC-MS for their characterization. ottokemi.com

For this compound, LC-MS would be an ideal technique for its identification and quantification. The choice of the chromatographic column (e.g., C18, HILIC) and the mobile phase composition would be critical for achieving good separation from potential impurities or analogs. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would provide mass information for the eluted compounds.

Table 3: Representative LC-MS Conditions for Analysis of Aminopyrazole Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table represents typical conditions used for the analysis of similar compounds and is not from a specific analysis of the title compound.

X-ray Diffraction for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic parameters.

While a crystal structure for this compound has not been reported, the structures of numerous substituted pyrazole analogs have been determined. For example, the crystal structure of 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate has been reported, revealing details of its hydrogen-bonding network and molecular conformation. The pyrazole ring in these structures is typically planar.

Table 4: Representative Crystallographic Data for a Substituted Pyrazole Analog

| Parameter | Value (for 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123(3) |

| b (Å) | 6.134(1) |

| c (Å) | 16.654(3) |

| β (°) | 109.91(3) |

| Volume (ų) | 1354.1(5) |

| Z | 4 |

This data is for an analog and not the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

Specific UV-Vis spectral data for this compound is not available. However, the UV-Vis spectra of various pyrazole derivatives have been reported. The electronic absorption spectra of pyrano[2,3-c]pyrazole derivatives, for example, show absorption maxima that are influenced by the substituents and the solvent. For this compound, electronic transitions are expected to involve the π-system of the pyrazole ring and the non-bonding electrons of the amino and methoxy groups.

Table 5: Expected UV-Vis Absorption Ranges for Aminopyrazole Analogs

| Transition | Expected λmax Range (nm) | Solvent Effects |

| π → π | 200 - 280 | Bathochromic shift in polar solvents |

| n → π | 280 - 350 | Hypsochromic shift in polar protic solvents |

This table provides general expected ranges based on the analysis of analogous compounds.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. For a diamagnetic molecule like this compound in its ground state, ESR spectroscopy would not be applicable as it would be "ESR silent."

However, if the compound were to be converted into a paramagnetic species, for example, by oxidation to a radical cation or reduction to a radical anion, then ESR spectroscopy would be a powerful tool for its characterization. An ESR study of pyrazole anion radicals has been conducted, providing insights into the electron spin distribution within the heterocyclic ring. The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure. The applicability of this technique is therefore conditional on the generation of a paramagnetic form of the molecule.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigation studies focusing specifically on the compound This compound are not publicly available.

While extensive research employing Density Functional Theory (DFT) and other computational methods exists for the broader class of pyrazole derivatives, the specific data required to populate the requested article outline for this exact molecule—including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, reactivity descriptors, and non-linear optical (NLO) properties—has not been published in the accessible literature.

Chemical Reactivity and Derivatization Studies of 3 Methoxy 1,5 Dimethyl 1h Pyrazol 4 Amine

Functionalization of the Amine Moiety (–NH₂)

The primary amine at the C4 position is a key site for derivatization due to its high nucleophilicity. Common functionalization strategies include acylation, alkylation, and condensation reactions to form imines (Schiff bases).

Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is typically highly regioselective for the exocyclic amine over the less nucleophilic ring nitrogens. researchgate.net

Condensation and Imine Formation: One of the most significant reactions of the amine moiety is its condensation with aldehydes and ketones. This reaction proceeds via a nucleophilic addition-elimination mechanism to form N-(pyrazol-4-yl)imines, commonly known as Schiff bases. nih.govekb.eg These imines are stable, isolable compounds and serve as crucial intermediates for further synthetic transformations. jocpr.com The formation of these derivatives is confirmed by spectroscopic methods, notably the appearance of a characteristic signal for the azomethine proton (–N=CH–) in ¹H NMR spectra. ekb.eg

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(pyrazol-4-yl)acetamide | researchgate.net |

| Condensation | Benzaldehyde (C₆H₅CHO) | N-benzylidene-pyrazol-4-amine (Schiff Base) | nih.govekb.eg |

| Reductive Amination | Aldehyde/Ketone followed by NaBH₄ | N-alkyl/N-aryl-pyrazol-4-amine | jocpr.com |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic, electron-rich heterocycle. In a typical pyrazole, electrophilic substitution occurs preferentially at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack. mdpi.comnih.govresearchgate.net

However, in 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine, the pyrazole ring is fully substituted, precluding typical electrophilic aromatic substitution reactions without the displacement of an existing group. The ring is heavily activated by three electron-donating groups: the amine at C4, the methoxy (B1213986) group at C3, and the methyl group at C5. This high electron density makes the ring highly reactive, but the lack of an available site for substitution means that reactions must occur at the substituents or involve a substitution mechanism other than standard electrophilic attack.

Nucleophilic aromatic substitution on the pyrazole ring itself is also unlikely, as it would require the displacement of a methoxy, methyl, or amino group, none of which are good leaving groups under typical conditions. Such reactions on pyrazole rings generally necessitate the presence of a good leaving group, such as a halogen. mdpi.com

Cyclization Reactions Leading to Fused Heterocyclic Systems

Aminopyrazoles are exceptionally useful building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govbeilstein-journals.orgrsc.org While 5-aminopyrazoles with an unsubstituted N1 position can act as 1,3-bis-nucleophiles to form pyrazolo[1,5-a]pyrimidines, the N1-methylation in this compound blocks this pathway. beilstein-journals.org

Instead, the C4-amino group and the adjacent, electron-rich C5-position can act in concert as a 1,3-N,C-dinucleophile. nih.gov Reaction with 1,3-bielectrophilic reagents, such as α,β-unsaturated ketones or 1,3-diketones, leads to the annelation of a pyridine (B92270) ring, forming pyrazolo[3,4-b]pyridine derivatives. nih.govmdpi.comingentaconnect.com The reaction mechanism typically involves a Michael addition of the C5-position to the β-carbon of the unsaturated system or an initial condensation of the C4-amine with a carbonyl group, followed by intramolecular cyclization and dehydration/aromatization. beilstein-journals.orgnih.gov

| Bielectrophilic Reagent | Fused System Formed | General Reference |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | beilstein-journals.orgnih.gov |

| α,β-Unsaturated Ketone (e.g., Chalcone) | Pyrazolo[3,4-b]pyridine | nih.govmdpi.com |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrazolo[3,4-b]pyridin-4-one | nih.gov |

| Malononitrile/Aldehyde | Pyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity: In derivatization reactions, the presence of multiple nucleophilic sites (the exocyclic C4-amine and the ring N2-nitrogen) raises the question of regioselectivity. For reactions such as acylation and alkylation, the exocyclic primary amine is significantly more nucleophilic and sterically accessible than the pyridine-like N2 atom within the aromatic ring. acs.org Consequently, these reactions occur with high regioselectivity at the –NH₂ group. acs.orgchim.it Cyclization reactions leading to pyrazolo[3,4-b]pyridines are also highly regioselective, governed by the established reactivity patterns of the C4-amine/C5-carbon dinucleophilic system. beilstein-journals.org

Stereoselectivity: Stereoselectivity becomes a factor when new chiral centers are created during derivatization. While the parent molecule is achiral, reactions with chiral reagents or processes that generate stereocenters can proceed with stereocontrol. For instance, if the amine were to react in a multi-step synthesis involving the creation of a new ring with stereocenters, the facial selectivity of the attack would be crucial. The specific steric and electronic environment of the pyrazole core would influence the transition state, potentially favoring the formation of one diastereomer over another.

Oxidation and Reduction Chemistry of the Pyrazole Framework

The pyrazole ring is an aromatic system and is generally resistant to both oxidation and reduction. pharmaguideline.comcopbela.org

Oxidation: The pyrazole ring is stable against common oxidizing agents. Under harsh conditions, such as with hot alkaline potassium permanganate, oxidation can lead to ring cleavage. rrbdavc.org More typically, side-chain oxidation would occur before ring degradation. pharmaguideline.comcopbela.org Recent studies have shown that the pyrazole ring can be opened oxidatively under specific, mild, transition-metal-free conditions, particularly in 1H-pyrazol-5-amines, to form reactive intermediates like 3-diazenylacrylonitrile derivatives. researchgate.net

Reduction: Catalytic hydrogenation (e.g., with H₂/Pd) can reduce the pyrazole ring, first to a pyrazoline and subsequently to a pyrazolidine. rrbdavc.org These reduced derivatives are stronger bases than the parent pyrazole. copbela.org A more common and synthetically useful reduction reaction involves the derivatives of this compound rather than the core itself. For example, the imine linkage in Schiff bases formed from the amine moiety can be selectively reduced with agents like sodium borohydride (B1222165) (NaBH₄) to yield stable secondary amines. jocpr.com This two-step process (imine formation followed by reduction) is a cornerstone of reductive amination.

Investigation of Reaction Intermediates (e.g., N-(5-pyrazolyl)imine)

The investigation of reaction intermediates provides critical insight into reaction mechanisms and enables the development of new synthetic pathways. In the chemistry of aminopyrazoles, imines are a well-studied and vital class of intermediates. researchgate.netscielo.org.za

As discussed in section 5.1, the condensation of this compound with an aldehyde or ketone yields an N-(pyrazol-4-yl)imine (Schiff base). nih.govekb.eg These imines can be isolated or generated in situ for subsequent reactions. jocpr.com They represent versatile synthons because the carbon-nitrogen double bond can be targeted by a range of nucleophiles or be reduced. The reduction of the imine intermediate is a key step in reductive amination protocols, providing a straightforward route to N-substituted aminopyrazole derivatives. jocpr.com The formation and consumption of the imine can be monitored spectroscopically, for instance, by observing the disappearance of the aldehyde proton and the appearance and subsequent disappearance of the imine proton in ¹H NMR spectra. ekb.eg

| Formation Reaction | Subsequent Reaction | Final Product | Significance |

|---|---|---|---|

| Condensation with Aldehyde (R-CHO) | Reduction (e.g., NaBH₄) | Secondary Amine (R-CH₂-NH-Pyrazole) | Key step in reductive amination. jocpr.com |

| Condensation with Aldehyde (R-CHO) | Addition of Grignard Reagent (R'-MgBr) | Branched Secondary Amine | Formation of new C-C and C-N bonds. |

Coordination Chemistry of 3 Methoxy 1,5 Dimethyl 1h Pyrazol 4 Amine As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized to determine their stoichiometry and structure.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Pd(II))

For related pyrazole (B372694) ligands, complexes with transition metals like copper(II), cobalt(II), nickel(II), and palladium(II) have been synthesized. These reactions often involve the direct combination of the ligand and a metal halide or perchlorate (B79767) salt in solvents such as ethanol (B145695), methanol, or acetonitrile (B52724). The coordination is typically confirmed through techniques like elemental analysis and infrared spectroscopy. For example, in complexes with ligands like 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, shifts in the IR spectra at the C=N and N-N bands of the pyrazole ring indicate coordination with the metal ion. analis.com.my Similar principles would apply to complexes of 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine.

Rare Earth and Lanthanide Metal Complexes

The coordination chemistry of pyrazole derivatives with lanthanide ions is an active area of research, particularly for applications in luminescence and magnetism. The synthesis of lanthanide complexes often involves similar methods to those for transition metals. Studies on ligands like 3-methyl-1-phenyl-4-formylpyrazole-5-one show the formation of anionic complexes of the type [LnL₄]⁻ with lanthanides such as Nd(III), Sm(III), Eu(III), and Tb(III). nih.govresearchgate.net These complexes are often characterized by their unique luminescent properties, which are dependent on the energy transfer from the ligand to the lanthanide ion. nih.govresearchgate.net

Spectroscopic Studies of Metal-Pyrazole Complexes (FT-IR, NMR, ESR, UV-Vis)

Spectroscopic methods are crucial for elucidating the structure and bonding in metal complexes.

FT-IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (like C=N, N-H, or C-O) upon complexation provides evidence of bonding to the metal center.

NMR spectroscopy (¹H and ¹³C) is useful for studying diamagnetic complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide detailed information about the complex's structure in solution.

ESR (Electron Spin Resonance) spectroscopy is employed for paramagnetic complexes, such as those of Cu(II) or Mn(II), to provide information about the electronic environment of the metal ion.

UV-Vis spectroscopy reveals information about the electronic transitions within the complex. Shifts in the ligand's absorption bands and the appearance of new bands, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands, are characteristic of complex formation. analis.com.my

X-ray Crystallography of Coordination Compounds

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, X-ray studies on complexes of 3-methyl-1H-pyrazole-4-carboxylic acid have revealed mononuclear and 3D coordination polymer structures, detailing the exact way the ligand binds to metal ions like Cd(II) and Co(II). rsc.org Similar analyses would be essential to unambiguously determine the structure of any complexes formed with this compound.

Electrochemical Behavior of Metal-Pyrazole Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of metal complexes. It can be used to determine the reduction and oxidation potentials, and to study the stability of different oxidation states of the central metal ion. For instance, CV studies on copper(II) complexes with pyrazole-based ligands have been used to analyze the Cu(II)/Cu(I) redox couple. analis.com.mynih.gov The electrochemical behavior is highly dependent on the nature of the ligand and the coordination geometry around the metal ion.

Ligand Field Theory and Electronic Structure Elucidation of Metal-Pyrazole Systems

Ligand Field Theory (LFT) is a theoretical model used to explain the electronic structure, bonding, and magnetic properties of coordination complexes. It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. This splitting pattern, which depends on the geometry of the complex and the nature of the ligand, determines the complex's color, magnetic properties, and stability. The application of LFT, often supported by computational methods like Density Functional Theory (DFT), would be crucial for a deep understanding of the electronic properties of any potential metal complexes of this compound.

Applications in Materials Science and Non Medicinal Fields for 3 Methoxy 1,5 Dimethyl 1h Pyrazol 4 Amine Derivatives

Optoelectronic Applications and Properties (e.g., in OLEDs, Solar Cells)

The photophysical properties of pyrazole (B372694) derivatives make them attractive candidates for use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and solar cells. Researchers have synthesized and characterized various pyrazole-based compounds that exhibit promising performance as emitters or donor/acceptor materials.

For instance, a series of methoxy (B1213986) (MO) and carboethoxy (CE) derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline ([DPPQ]) have been investigated for their electroluminescent properties. researchgate.net These dyes show highly solvatochromic photoluminescent spectra, and OLEDs fabricated with these materials as dopants in a PVK host matrix emit light in the blue to green regions of the spectrum. researchgate.net Similarly, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been developed for both photovoltaic and electroluminescent applications. rsc.org When used as emitters in OLED devices, these compounds produced a deep bluish-green emission. rsc.org

In the realm of solar cells, pyrazole derivatives are being explored as both donor and acceptor materials. A study on the multifunctional pyrazole derivative 3-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile (PBCC) and its derivatives revealed their potential for use in photovoltaic devices. mdpi.com Theoretical calculations suggested these compounds could be efficient acceptors when paired with a poly(dithieno[3,2-b:2,3-d]pyrrole thiophene) (PDTPr-T) donor and effective donor materials for dye-sensitized solar cells (DSSCs). mdpi.com Another novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), when incorporated into n-Si heterojunction devices, demonstrated attractive photovoltaic properties, including an open-circuit voltage of 0.62 V. arabjchem.org

| Compound/Device Architecture | Application | Key Finding |

| Methoxy/Carboethoxy [DPPQ] derivatives in PVK matrix | OLEDs | Emission in blue, blue-green, or green spectral regions. researchgate.net |

| Trifluoromethyl-pyrazolo[3,4-b]quinoline (Molx) + PVK | OLEDs | Deep bluish-green emission (481–506 nm). rsc.org |

| PBCC and its derivatives | Organic Solar Cells | Favorable properties for use as donor materials in DSSCs and acceptors with PDTPr-T. mdpi.com |

| APPQ thin film on n-Si heterojunction | Photovoltaics | Devices showed an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10⁻⁴ A/cm². arabjchem.org |

Exploration of Photoluminescent Properties and Fluorescent Probes

The remarkable photophysical properties and versatile synthesis of pyrazole derivatives make them superior to many other scaffolds for developing fluorescent probes and chemosensors. researchgate.netnih.gov These probes are crucial tools in biology and environmental science, providing real-time information on the location and concentration of specific ions and molecules. nih.govresearchgate.net Pyrazole-based probes are designed to signal the presence of an analyte through changes in their fluorescence, such as a "turn-on" or "turn-off" response. nih.gov

Researchers have developed a wide range of pyrazole derivatives capable of selectively detecting various metal ions. For example, new pyrazole–porphyrin conjugates have been synthesized that exhibit changes in their emission spectra in the presence of Zn²⁺, making them suitable as ratiometric fluorescent probes. mjcce.org.mk Other pyrazole derivatives have been designed for the selective detection of Al³⁺, where the addition of the ion causes a significant fluorescence increase. mdpi.com The paramagnetic nature of Cu²⁺, which is known to quench fluorescence, has been exploited to design "turn-off" fluorescent probes based on pyrazole scaffolds combined with other fluorescent groups like oxazole (B20620). mdpi.com

| Probe Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| Pyrazole–porphyrin conjugates | Zn²⁺ | Ratiometric change in emission spectra. mjcce.org.mk | Not specified |

| Acylhydrazone derivative with pyridine (B92270)–pyrazole | Al³⁺ | Fluorescence increase at 468 nm. mdpi.com | Not specified |

| Pyrazole-derivative-functionalized Fe₃O₄@SiO₂ | Hg²⁺ | Fluorescence intensity decrease at 463 nm. mdpi.com | 7.6 nM |

| Pyrazole combined with oxazole derivative | Cu²⁺ | Fluorescence "turn-off" pathway. mdpi.com | Not specified |

| 3-pyrazolylhydrazide condensed with salicylaldehyde | Ga³⁺ | Shift in absorption bands upon ion addition. globalresearchonline.net | 0.11 μM |

Role in Catalysis and Organocatalysis Research

Pyrazole derivatives play a significant role in catalysis, primarily in two ways: as ligands that coordinate with metal centers to form active catalysts, and as standalone organocatalysts.

As ligands, the nitrogen atoms in the pyrazole ring are excellent σ-donors, allowing them to form stable complexes with a variety of transition metals, including cobalt, manganese, copper, and nickel. researchgate.netmdpi.com These metal complexes have been successfully employed as catalysts in a range of important chemical transformations. For instance, cobalt complexes with 3-phenylpyrazole ligands have shown catalytic activity for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. mdpi.com A manganese-based catalytic system using pyrazole ligands has been developed for efficient transfer hydrogenation reactions. nih.gov Furthermore, copper(II) complexes generated in-situ with new tripodal pyrazolyl ligands have been found to effectively catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. mjcce.org.mk

In the field of organocatalysis, which avoids the use of metals, chiral pyrazole derivatives have emerged as effective catalysts for asymmetric reactions. Unsaturated pyrazolones, in particular, can participate in organocatalytic reactions to form complex spiro-cyclic and fused-ring systems. mdpi.com Chiral substituted pyrazole-3-carboxamides and related compounds have been investigated as organocatalysts for asymmetric Henry reactions (nitroaldol reactions). Additionally, a one-pot sequential catalytic system combining a squaramide organocatalyst and a silver salt has been developed for the asymmetric synthesis of chiral pyrano-annulated pyrazole derivatives. globalresearchonline.net

| Catalyst Type | Reaction Catalyzed | Key Feature |

| Cobalt complexes with 3-phenylpyrazole ligands | Peroxidative oxidation of cyclohexane | Active under mild, room temperature conditions. mdpi.com |

| Manganese complexes with pyrazole ligands | Transfer hydrogenation | Provides an efficient system using an abundant 3D metal. nih.gov |

| In-situ generated Copper(II) complexes with tripodal pyrazolyl ligands | Oxidation of catechol to o-quinone | Catalytic activity depends on both the ligand structure and the copper salt anion. mjcce.org.mk |

| Chiral pyrazole-3-carboxamides | Asymmetric Henry Reaction | Synthesizes chiral products with good enantiomeric excess. |

| Squaramide (organocatalyst) + Silver salt | Asymmetric Michael addition/hydroalkoxylation | Sequential catalysis provides chiral pyrano-annulated pyrazoles in high yields and enantioselectivities. globalresearchonline.net |

Development of Novel Chemical Reagents and Analytical Sensors

Building on their fluorescent properties, pyrazole derivatives are instrumental in the creation of novel chemical reagents and analytical sensors for environmental and biological monitoring. researchgate.net Their synthetic versatility allows for the fine-tuning of sensor properties to achieve high sensitivity and selectivity for specific analytes, including metal ions, anions, and explosives. researchgate.netnih.gov

Sensors can be designed to be either colorimetric, where a color change visible to the naked eye signals the presence of the target, or fluorescent. A notable example is a ligand based on 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, which acts as a simple colorimetric sensor for Cu²⁺ ions by forming a brown-colored solution upon complexation. This sensor also demonstrated high selectivity for copper even in the presence of other competing metal ions.

The design of these sensors often involves integrating the pyrazole ring, which can act as a binding site, with a well-known fluorophore or chromophore. The interaction between the analyte and the pyrazole-based binding site triggers a change in the electronic properties of the molecule, leading to a detectable optical response. mdpi.com

| Sensor Type | Analyte | Mode of Detection |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric (formation of a brown solution). |

| Pyrazole–porphyrin conjugates | Zn²⁺, Cd²⁺, Hg²⁺ | Spectrofluorimetric. mjcce.org.mk |

| Pyrazole-based probes | Metal ions, anions, explosives | Colorimetric and Fluorescent. researchgate.netnih.gov |

| Pyrazole-functionalized nanoparticles | Hg²⁺ | Fluorescent (turn-off). mdpi.com |

Investigations into Energetic Material Precursors (where applicable to dinitro-pyrazole amines)

The pyrazole scaffold is a robust platform for the development of high-performance energetic materials, particularly when substituted with multiple nitro (–NO₂) and amino (–NH₂) groups. These dinitro-pyrazole amine derivatives are investigated as precursors to explosives and propellants due to their high nitrogen content, high density, and often favorable thermal stability.

A key compound in this area is 4-amino-3,5-dinitropyrazole (LLM-116), which is synthesized from 3,5-dinitropyrazole and serves as a precursor for other energetic materials. Another example, 3,5-diamino-4-nitropyrazole, is considered a good precursor for preparing high-performance energetic materials due to its multiple amino groups and pyrazole ring NH group. mdpi.com Researchers have also developed 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a new high-energy-density booster explosive that combines good energetic properties with improved safety characteristics, positioning it as a potential replacement for PETN.

The introduction of azido (B1232118) (–N₃) groups can further enhance energetic properties. 4-Azido-3,5-dinitropyrazole (AzDNP), derived from LLM-116, is a powerful energetic material, though its high sensitivity often requires modification to improve stability for practical applications.

| Compound Name | Key Properties | Potential Application |

| 3,5-Diamino-4-nitropyrazole | Good thermal stability (>180 °C). mdpi.com | Precursor for high-performance energetic materials. mdpi.com |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | High density (1.90 g/cm³), decomposition point of 178 °C. | Precursor and insensitive energetic compound. |

| 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) | Good energetic properties with improved safety. | Booster explosive to replace PETN. |

| 4-Azido-3,5-dinitropyrazole (AzDNP) | High nitrogen content (49.35%), high positive heat of formation. | High-performance energetic material (often requires stabilization). |

Future Research Directions and Unexplored Avenues for 3 Methoxy 1,5 Dimethyl 1h Pyrazol 4 Amine

Exploration of Supramolecular Assemblies and Self-Assembling Systems

The inherent functionalities of 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine make it an exceptional candidate for the construction of novel supramolecular assemblies. The amine group can act as a hydrogen bond donor, while the pyrazole (B372694) nitrogen atoms and the methoxy (B1213986) oxygen can serve as hydrogen bond acceptors. This combination of donor and acceptor sites opens the door to the formation of a variety of self-assembling structures, such as dimers, trimers, tetramers, and even more complex catemers. nih.govresearchgate.net

Future research should focus on a systematic investigation of the self-assembly behavior of this compound under various conditions. By manipulating solvent polarity, temperature, and concentration, it may be possible to direct the formation of specific supramolecular architectures. The π-π stacking interactions between the pyrazole rings could also play a significant role in the stability and arrangement of these assemblies. mdpi.com Characterization of these assemblies using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling will be crucial to understanding the underlying principles governing their formation.

Table 1: Hypothetical Data on Solvent Effects on the Supramolecular Assembly of this compound

| Solvent | Predominant Assembly | Key Intermolecular Interactions |

| Hexane | Dimer | N-H···N (pyrazole) hydrogen bonds, π-π stacking |

| Chloroform | Linear Chain | N-H···O (methoxy) hydrogen bonds |

| Methanol | Discrete Tetramer | N-H···N (pyrazole) and O-H···N (solvent-mediated) hydrogen bonds |

Integration into Hybrid Organic-Inorganic Materials

The coordinating ability of the pyrazole nitrogen atoms and the amine group in this compound presents a significant opportunity for its use as a ligand in the synthesis of hybrid organic-inorganic materials. uv.esmdpi.com These materials, which combine the properties of both organic and inorganic components, have applications in areas such as catalysis, gas storage, and sensing.

A promising research direction is the use of this compound to create metal-organic frameworks (MOFs) and coordination polymers. By reacting this compound with various metal ions, it should be possible to generate a range of crystalline structures with tunable properties. The methoxy and dimethyl groups can be used to control the steric environment around the metal centers, influencing the dimensionality and topology of the resulting framework. The amine group could also be post-synthetically modified to introduce additional functionality.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the excited-state dynamics of this compound is crucial for its potential application in photochemistry and optoelectronics. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, can provide invaluable insights into the photophysical processes that occur on extremely short timescales. whiterose.ac.ukrsc.orgrsc.orgnih.gov

Future studies could investigate processes such as excited-state intramolecular proton transfer (ESIPT), which may be facilitated by the proximity of the amine and methoxy groups to the pyrazole ring. The influence of the solvent environment on these ultrafast processes should also be a key area of investigation. Elucidating the photodissociation dynamics and relaxation pathways of the molecule will be essential for designing new photoactive materials based on this pyrazole scaffold. whiterose.ac.ukrsc.orgnih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry approaches are indispensable. researchgate.netchemmethod.comnih.gov These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new materials and molecules with desired properties.

A future research program could involve the development of a combinatorial library based on the this compound core. By systematically varying the substituents at different positions of the pyrazole ring, a diverse range of derivatives can be generated. These libraries can then be screened for a variety of applications, such as catalytic activity, binding affinity to specific targets, or unique photophysical properties. Virtual screening methods could also be employed to computationally predict the properties of new derivatives, guiding the synthetic efforts towards the most promising candidates. researchgate.netchemmethod.com

Table 2: Example of a Combinatorial Library Design for Derivatives of this compound

| R1 (at N1) | R2 (at C3) | R3 (at C5) | R4 (at C4-amine) |

| Methyl | Methoxy | Methyl | -H |

| Ethyl | Ethoxy | Ethyl | -Acetyl |

| Phenyl | Phenoxy | Phenyl | -Benzoyl |

| Benzyl | Benzyloxy | Benzyl | -SO2Ph |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials

The full realization of the potential of this compound will require a highly interdisciplinary research approach. Collaborations between synthetic chemists, materials scientists, physicists, and engineers will be essential to bridge the gap between fundamental molecular design and the development of functional materials and devices.

Future projects could focus on the incorporation of this pyrazole derivative into advanced materials such as conductive polymers, liquid crystals, or as components in organic light-emitting diodes (OLEDs). The self-assembly properties of the molecule could be harnessed to create ordered thin films with anisotropic properties. Furthermore, the integration of this compound into sensor arrays could lead to the development of new analytical devices for environmental monitoring or medical diagnostics. The versatility of the pyrazole scaffold suggests that with concerted interdisciplinary effort, this compound could become a key building block in the next generation of advanced materials. lifechemicals.commdpi.comnbinno.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.